4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydrooxadiazolo[3,4-a]pyridin-8-ium-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-6-5-3-1-2-4-8(5)7-10-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCUGZUJWKHNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2=NOC(=C2C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474325 | |
| Record name | 4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105786-95-6 | |
| Record name | 4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Molecular Characteristics
The compound features a bicyclic framework with an oxadiazole ring fused to a partially saturated pyridine (piperidine) ring. Key properties include:
The mesoionic nature arises from delocalized charges: a positive charge on the piperidine nitrogen and a negative charge on the oxadiazole oxygen.
Synthesis Strategies
Cyclization of Precursor Amines
A common route to mesoionic oxadiazoles involves cyclodehydration of substituted amines. For example:
-
Starting material : -alkyl--nitroso-α-amino acids.
-
Reagents : Dehydrating agents (e.g., chloroformic esters, triflic anhydride).
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Mechanism : Intramolecular cyclization forms the oxadiazole ring while eliminating water.
While no explicit procedure for this compound is documented, analogous methods for sydnone imines suggest that treating a piperidine-derived nitrosoamine with a dehydrating agent could yield the target structure.
Multi-Step Organic Reactions
Analytical and Optimization Data
Reaction Conditions
Chemical Reactions Analysis
[3+2] Cycloaddition Reactions
This compound exhibits regioselectivity in cycloaddition reactions, particularly with alkyne derivatives. For example:
- Reaction with 3-Aryl-4-cyanosydnones :
In studies by Lee et al., the compound demonstrated excellent regioselectivity when reacting with 3-aryl-4-cyanosydnones to form pyrazole-based dihydroorotate dehydrogenase (DHODH) inhibitors . The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, favoring the formation of a single regioisomer due to electronic and steric effects of the substituents.
| Reaction Partner | Conditions | Product | Yield | Regioselectivity |
|---|---|---|---|---|
| 3-Aryl-4-cyanosydnones | Thermal (100–120°C) | Pyrazole derivatives | 60–85% | >95% regioselectivity |
Role in Medicinal Chemistry
The compound serves as a precursor for bioactive molecules:
- DHODH Inhibition : Derivatives synthesized via cycloaddition exhibit potent inhibitory activity against DHODH, a target for autoimmune disease therapies .
- Antibacterial Applications : Structural analogs of oxadiazolo-piperidine derivatives have shown activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell membrane integrity .
Stability and Reactivity Trends
- pH Sensitivity : The mesoionic nature confers stability in neutral to slightly basic conditions but leads to decomposition under strongly acidic or alkaline environments .
- Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.
Comparative Reactivity with Analogous Heterocycles
The fused oxadiazole-piperidine system shows distinct reactivity compared to non-fused oxadiazoles:
- Electrophilic Substitution : The electron-deficient oxadiazole ring directs electrophiles to the piperidine nitrogen, enabling selective functionalization .
- Nucleophilic Attack : Limited reactivity due to the mesoionic charge distribution, which stabilizes the core against nucleophiles .
Key Research Findings
- Regioselectivity in Cycloadditions : Substituents on the sydnone partner significantly influence reaction outcomes, with electron-withdrawing groups enhancing regiocontrol .
- Biological Activity Correlation : Pyrazole derivatives derived from this compound show improved pharmacokinetic profiles compared to non-cyclized analogs .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate is in the development of 5-HT2A receptor antagonists . These compounds are being investigated for their potential use in treating insomnia and other sleep disorders. The ability to selectively inhibit these receptors can lead to improved therapeutic outcomes with fewer side effects compared to traditional treatments .
Synthesis of β-Lactamase Inhibitors
The compound serves as a precursor for synthesizing β-lactamase inhibitors, which are crucial in combating antibiotic resistance. By inhibiting β-lactamases, these compounds can restore the efficacy of β-lactam antibiotics against resistant bacterial strains .
Synthetic Intermediate
As a synthetic intermediate, it plays a vital role in the construction of more complex molecules. Its reactivity allows it to participate in various chemical reactions that lead to the formation of fused bicyclic heterocycles. This versatility makes it a valuable building block in organic synthesis .
Case Study 1: Development of Insomnia Treatments
Recent studies have demonstrated that derivatives of this compound exhibit promising activity as selective antagonists at the 5-HT2A receptor. These findings suggest potential pathways for developing new insomnia medications with improved safety profiles compared to existing options.
Case Study 2: Antibiotic Resistance
Research focusing on the synthesis of β-lactamase inhibitors from this compound has shown effectiveness against various resistant bacterial strains. The ability to modify the oxadiazole ring has led to enhanced binding affinities and improved inhibition rates against specific β-lactamases.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity .
Comparison with Similar Compounds
Table 1: Regioselectivity of 4,5,6,7-Tetrahydro-sydnone vs. Other Sydnones
The 4,5,6,7-tetrahydro-sydnone exhibits moderate to high regioselectivity, with optimal performance (78:22 ratio) observed with methyl propiolate. In contrast, sterically hindered sydnones like 3-(4-ethoxyphenyl)-sydnone show near-exclusive 3-regioselectivity with bulky alkynes (e.g., t-Bu propiolate) . This highlights the interplay between steric effects and electronic factors in determining reaction outcomes.
Comparison with Other Heterocyclic Systems
Pyrazolo[1,5-a]pyrimidines and Thieno[2,3-b]pyridines
Compounds such as pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridines (e.g., those synthesized by Abdelhamid et al.) feature fused aromatic systems but lack the sydnone’s zwitterionic character. These analogs are typically synthesized via condensation reactions of 1,3-dicarbonyl compounds with amines or diazonium salts, leading to rigid planar structures with distinct electronic properties . While they share applications in medicinal chemistry, their reactivity in cycloadditions is less versatile compared to the sydnone core .
Tetrahydroimidazo[1,2-a]pyridines
Derivatives like diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (CAS: N/A) exhibit imidazole-pyridine fusion, enabling hydrogen-bonding interactions critical for biological activity. However, their synthetic routes (e.g., one-pot multicomponent reactions) and applications diverge significantly, focusing on kinase inhibition rather than cycloaddition chemistry .
Physicochemical and Commercial Profiles
Table 2: Comparative Physicochemical Data
| Compound | Molecular Formula | CAS Number | Price (Research Grade) |
|---|---|---|---|
| 4,5,6,7-Tetrahydro-sydnone | C₆H₈N₂O₂ | 105786-95-6 | $225.00/1 mg |
| Cefepime-related derivative | C₆H₈N₂O₂ | 105786-95-6 | Not commercially listed |
| Deuterated sydnone (d8) | C₆H₀N₂O₂D₈ | N/A | $1800.00/10 mg |
The non-deuterated sydnone is priced as a mid-range research chemical, reflecting its niche applications. Deuterated versions, used in isotopic labeling studies, command significantly higher costs due to specialized synthesis .
Biological Activity
4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate (CAS No. 105786-95-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects and mechanisms of action, supported by relevant case studies and research findings.
- Molecular Formula: C₆H₈N₂O₂
- Molecular Weight: 140.14 g/mol
- Structure: The compound contains a tetrahydrooxadiazole moiety fused to a pyridine ring, contributing to its unique biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazoles possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes.
Anticancer Properties
Several studies have explored the anticancer potential of oxadiazole derivatives. For instance:
- Case Study: A derivative of 4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium was tested against human cancer cell lines (e.g., HeLa and MCF-7). Results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating significant cytotoxicity .
- The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases. A study found that these compounds could mitigate oxidative stress and inflammation in neuronal cells . This suggests potential applications in conditions such as Alzheimer’s disease.
Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption: Particularly in bacteria.
- Apoptosis Induction: Activation of caspases leading to programmed cell death in cancer cells.
- Antioxidant Activity: Scavenging free radicals and reducing inflammation in neuronal cells.
Q & A
Q. What synthetic methodologies are effective for constructing the oxadiazolo-pyridine core in this compound?
The oxadiazolo-pyridine system can be synthesized via one-pot multi-step reactions or oxidative cyclization. For example, analogous heterocycles like tetrahydroimidazo[1,2-a]pyridines are synthesized using a one-pot approach with hydrazonoyl halides and pyrazolopyridine precursors in dioxane under reflux, catalyzed by triethylamine (TEA) . Oxidative cyclization using iodine(III) reagents (e.g., PhI(OAc)₂) is also effective for forming fused triazolo-pyridine systems, suggesting adaptability for oxadiazolo-pyridines . Key steps include monitoring reaction progress via TLC and purification via recrystallization (DMF/EtOH).
Q. How can structural characterization be systematically performed for this compound?
A multi-technique approach is critical:
- NMR spectroscopy : Analyze and chemical shifts to confirm proton environments and carbon hybridization (e.g., DMSO-d₆ as solvent for resolving aromatic protons) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS, ESI) validates molecular weight (e.g., observed vs. calculated mass accuracy within ±0.02 Da) .
- IR spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, nitrile peaks at ~2200 cm⁻¹) .
Q. What mechanistic insights explain the regioselectivity of cyclization in oxadiazolo-pyridine systems?
Regioselectivity is influenced by electronic and steric factors. For instance, electron-withdrawing substituents (e.g., nitro or cyano groups) on aryl rings stabilize transition states during cyclization, directing ring closure to specific positions. Computational studies (DFT) on analogous systems suggest that nucleophilic attack at the less hindered carbon of the diazole ring is favored . Experimental validation involves synthesizing derivatives with varying substituents and comparing cyclization yields (e.g., 55% yield for 2d vs. 61% for 2c with bromo vs. nitro groups) .
Q. How can contradictions in spectral data be resolved during structural validation?
Discrepancies between observed and theoretical data (e.g., HRMS deviations) may arise from isotopic impurities or instrument calibration errors. To resolve this:
- Repeat measurements under standardized conditions (e.g., ESI+ mode with internal calibration).
- Cross-validate with complementary techniques (e.g., - HSQC for carbon-proton correlation) .
- Compare with literature data for structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidines in ).
Q. What strategies optimize reaction yields for electron-deficient oxadiazolo-pyridine derivatives?
- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction rates by stabilizing ionic intermediates .
- Catalyst use : TEA or DBU improves deprotonation efficiency in cyclization steps .
- Temperature control : Reflux conditions (80–100°C) balance kinetic control and thermal decomposition risks .
Q. How can computational modeling aid in predicting reactivity for novel derivatives?
Molecular docking or DFT calculations can predict:
Q. What experimental protocols mitigate side reactions during diazole ring formation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
